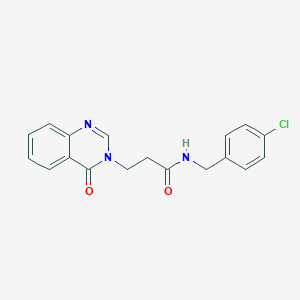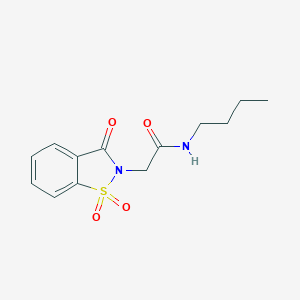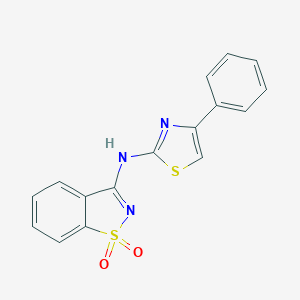![molecular formula C16H12ClN7S B277660 N-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B277660.png)
N-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]-N-methylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]-N-methylamine, commonly known as CTM or Clofarabine, is a synthetic purine nucleoside analog. It is a potent antineoplastic agent that has been approved by the FDA for the treatment of relapsed or refractory acute lymphoblastic leukemia (ALL) in children. The chemical structure of CTM is shown below:
Wirkmechanismus
CTM is a prodrug that is converted to its active form, clofarabine triphosphate (CTP), inside the cell. CTP inhibits DNA synthesis and repair by incorporating into DNA and interfering with its structure and function. CTP also inhibits ribonucleotide reductase, which is essential for DNA synthesis. These effects lead to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
CTM has been shown to have a number of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit DNA synthesis and repair, and inhibit ribonucleotide reductase. CTM has also been shown to have immunosuppressive effects, which may contribute to its efficacy in the treatment of N-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]-N-methylamine.
Vorteile Und Einschränkungen Für Laborexperimente
CTM has several advantages for lab experiments. It is a potent antineoplastic agent that has been extensively studied for its anticancer properties. It is effective against a wide range of cancer cell lines and has been found to induce apoptosis in cancer cells. However, CTM also has some limitations for lab experiments. It is a highly toxic compound that requires careful handling and disposal. It also has a short half-life in the body, which may limit its efficacy in some cases.
Zukünftige Richtungen
There are several future directions for research on CTM. One area of research is the development of new analogs of CTM that may have improved efficacy and reduced toxicity. Another area of research is the identification of biomarkers that may predict response to CTM treatment. Additionally, there is a need for more studies on the mechanism of action of CTM and its effects on normal cells. Finally, there is a need for more clinical trials to evaluate the efficacy and safety of CTM in the treatment of other types of cancer.
Synthesemethoden
Clofarabine is synthesized by a multi-step process starting from 2-chloro-4-nitrophenol. The synthesis involves the conversion of 2-chloro-4-nitrophenol to 2-chloro-4-nitroaniline, which is then treated with thioacetic acid to give 2-chloro-4-nitrophenylthioacetate. The latter is then converted to 2-chloro-4-nitrophenylthiobenzoyl chloride, which is reacted with 5-amino-1-(4-chlorophenyl)-1H-tetrazole to give 5-(2-chloro-4-nitrophenylthio)-1-(4-chlorophenyl)-1H-tetrazole. The latter is then reacted with 4-(2-thienyl)-2-pyrimidinamine to give CTM.
Wissenschaftliche Forschungsanwendungen
CTM has been extensively studied for its anticancer properties. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting DNA synthesis and repair. It also inhibits the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. CTM has been found to be effective against a wide range of cancer cell lines, including leukemia, lymphoma, melanoma, and solid tumors.
Eigenschaften
Molekularformel |
C16H12ClN7S |
|---|---|
Molekulargewicht |
369.8 g/mol |
IUPAC-Name |
5-[1-(4-chlorophenyl)tetrazol-5-yl]-N-methyl-4-thiophen-2-ylpyrimidin-2-amine |
InChI |
InChI=1S/C16H12ClN7S/c1-18-16-19-9-12(14(20-16)13-3-2-8-25-13)15-21-22-23-24(15)11-6-4-10(17)5-7-11/h2-9H,1H3,(H,18,19,20) |
InChI-Schlüssel |
WZCBJXNIDAHBBR-UHFFFAOYSA-N |
SMILES |
CNC1=NC=C(C(=N1)C2=CC=CS2)C3=NN=NN3C4=CC=C(C=C4)Cl |
Kanonische SMILES |
CNC1=NC=C(C(=N1)C2=CC=CS2)C3=NN=NN3C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277580.png)
![N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277582.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277583.png)
![N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-3-(4-oxo-3(4H)-quinazolinyl)propanamide](/img/structure/B277587.png)



![4-{[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B277596.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-benzyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277599.png)
![5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277601.png)
![5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277602.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277603.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277604.png)
![3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277605.png)